Bienvenue dans la boutique en ligne BenchChem!

3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Lipophilic ligand efficiency Fragment-based drug discovery Physicochemical property optimization

3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926260-09-5) is a heterocyclic building block comprising a 1H-pyrazolo[3,4-b]pyridine core substituted with a 3-methyl group, an N1-(pyridin-2-yl) moiety, and a C5-carboxylic acid functionality. It has a molecular formula of C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol.

Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
CAS No. 926260-09-5
Cat. No. B3389495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS926260-09-5
Molecular FormulaC13H10N4O2
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=CC=CC=N3
InChIInChI=1S/C13H10N4O2/c1-8-10-6-9(13(18)19)7-15-12(10)17(16-8)11-4-2-3-5-14-11/h2-7H,1H3,(H,18,19)
InChIKeyHRAJYOFRJQJKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926260-09-5): A Pyrazolopyridine Carboxylic Acid Building Block with Differentiated Physicochemical Properties for Kinase-Targeted Chemical Biology


3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926260-09-5) is a heterocyclic building block comprising a 1H-pyrazolo[3,4-b]pyridine core substituted with a 3-methyl group, an N1-(pyridin-2-yl) moiety, and a C5-carboxylic acid functionality. It has a molecular formula of C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol . The compound is commercially available from multiple reputable vendors at ≥95% purity . Its computed XLogP3-AA is 1.7, with a topological polar surface area (TPSA) of 80.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, as cataloged in PubChem [1].

Why 3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Cannot Be Replaced by Other Pyrazolopyridine Carboxylic Acid Building Blocks


The pyrazolo[3,4-b]pyridine scaffold is a validated kinase hinge-binding motif whose potency and selectivity are exquisitely sensitive to the nature and position of substituents [1]. For instance, optimized 1H-pyrazolo[3,4-b]pyridine derivatives have achieved TBK1 IC₅₀ values as low as 0.2 nM through iterative substitution [2]. Generic substitution with a simpler analog—such as the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4) or the 3-methyl analog lacking the N1-pyridin-2-yl group (CAS 1118787-14-6)—fundamentally alters key physicochemical parameters including lipophilicity, hydrogen bond donor count, and polar surface area. These measured differences directly impact solubility, permeability, and the potential for specific target interactions, making the compounds non-interchangeable in any quantitative structure–activity relationship (SAR) or fragment-based drug discovery program.

Quantitative Differentiation Evidence for 3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid vs. Its Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Conferred by N1-Pyridin-2-yl Substitution

The target compound [1] exhibits a computed XLogP3-AA of 1.7, compared to 0.7 for the closest 3-methyl analog lacking the N1-pyridin-2-yl group (3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 1118787-14-6) [2]. This 1.0 log unit increase in lipophilicity, accompanied by the addition of 6 heavy atoms (from 13 to 19) and an increase in molecular weight from 177.16 to 254.24 g/mol, translates to a more favorable starting point for optimizing lipophilic ligand efficiency (LLE = pIC₅₀ − logP) in kinase programs where balancing potency and lipophilicity is critical.

Lipophilic ligand efficiency Fragment-based drug discovery Physicochemical property optimization

Reduced Hydrogen Bond Donor Count for Enhanced Membrane Permeability

The target compound [1] possesses only one hydrogen bond donor (the carboxylic acid –OH), compared to two hydrogen bond donors for the 3-methyl-1H analog [2], which retains an additional donor from the pyrazole N–H. Reducing the HBD count from 2 to 1 lowers the compound's desolvation penalty for passive membrane permeation, a key parameter for intracellular target engagement.

Membrane permeability Hydrogen bond donor ADME optimization

Modest Increase in Topological Polar Surface Area (TPSA) Maintains Drug-Like Properties

The TPSA of the target compound is 80.9 Ų [1], compared to 78.9 Ų for the 3-methyl-1H analog [2]. The small increase (+2.0 Ų) reflects the contribution of the additional pyridine nitrogen while keeping the TPSA well below the 140 Ų threshold commonly associated with acceptable oral absorption, ensuring that the N1-pyridin-2-yl modification does not compromise membrane permeability.

Topological polar surface area Oral bioavailability Drug-likeness

Validated Kinase Hinge-Binding Scaffold with Carboxylic Acid Derivatization Handle

The 1H-pyrazolo[3,4-b]pyridine core is a well-characterized kinase hinge-binding motif, forming conserved hydrogen bond donor–acceptor pairs with the kinase hinge region [1]. The C5-carboxylic acid of the target compound provides a versatile handle for amide coupling or esterification, enabling rapid generation of compound libraries for SAR exploration. In contrast, the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4) lacks the 3-methyl group necessary for optimal hydrophobic pocket occupancy and the N1-pyridin-2-yl group for extended hinge interactions [2]. This combination of a validated hinge binder with three distinct vectors for substitution (N1, C3, C5) makes the target compound uniquely suited for systematic kinase inhibitor optimization.

Kinase hinge binder Combinatorial library synthesis Structure-activity relationship

Optimal Application Scenarios for 3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Lead Generation Requiring Balanced Lipophilicity

With an XLogP3-AA of 1.7 and a single hydrogen bond donor, this building block is ideally positioned as a fragment starting point for kinase targets where maintaining lipophilic ligand efficiency (LLE) is critical. Its 1.0 log unit higher lipophilicity relative to the 3-methyl-1H analog [1] provides greater initial hydrophobic complementarity to the kinase ATP-binding pocket without exceeding drug-like property guidelines, enabling medicinal chemists to focus subsequent optimization on potency improvements rather than compensating for excessive polarity.

Amide Library Synthesis for Kinase SAR Exploration

The C5-carboxylic acid serves as a robust derivatization handle for amide coupling with diverse amine fragments. Because the scaffold already incorporates the N1-pyridin-2-yl group—a motif found in potent kinase inhibitors such as those targeting Mediator kinases (CDK8/CDK19) [2]—the resulting amide libraries are pre-validated for hinge binding and can be directly screened in biochemical kinase assays without requiring additional scaffold modification.

Development of Cell-Permeable Chemical Probes for Intracellular Kinases

The compound's reduced hydrogen bond donor count (1 vs. 2 for the 3-methyl-1H analog) and TPSA of 80.9 Ų [1] support passive membrane permeability, making it a preferred carboxylic acid-containing fragment for designing chemical probes that require intracellular target engagement. This physicochemical profile reduces the need for prodrug strategies or extensive formulation optimization during early-stage probe development.

Computational Chemistry and Docking Studies Requiring Validated Hinge-Binding Fragments

The pyrazolo[3,4-b]pyridine core is a well-documented kinase hinge-binding motif [3], and the target compound features the N1-pyridin-2-yl moiety that can participate in additional hydrogen bonding or metal coordination interactions within the kinase active site. This makes the compound an excellent control fragment for computational docking and molecular dynamics simulations aimed at predicting binding modes of larger inhibitors, where the fragment's physicochemical properties are fully characterized and publicly accessible through PubChem [1].

Quote Request

Request a Quote for 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.